

Application Notes & Protocols for the Synthesis of 3-Vinylpyridin-2-amine

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Compound of Interest

Compound Name: 3-Vinylpyridin-2-amine

CAS No.: 102000-72-6

Cat. No.: B561055

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Abstract

This document provides a comprehensive guide for the synthesis of **3-Vinylpyridin-2-amine**, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the challenges associated with direct C-H vinylation of the electron-rich 2-aminopyridine core, this guide details a robust and reproducible two-step synthetic strategy. The methodology begins with the regioselective halogenation of 2-aminopyridine to furnish a key 3-bromo-2-aminopyridine intermediate. Subsequently, a palladium-catalyzed Stille cross-coupling reaction is employed to introduce the vinyl group at the C-3 position. This protocol emphasizes the rationale behind methodological choices, provides detailed, step-by-step procedures, and includes critical insights into reaction optimization, purification, and characterization, ensuring scientific integrity and successful implementation by researchers in drug development and organic synthesis.

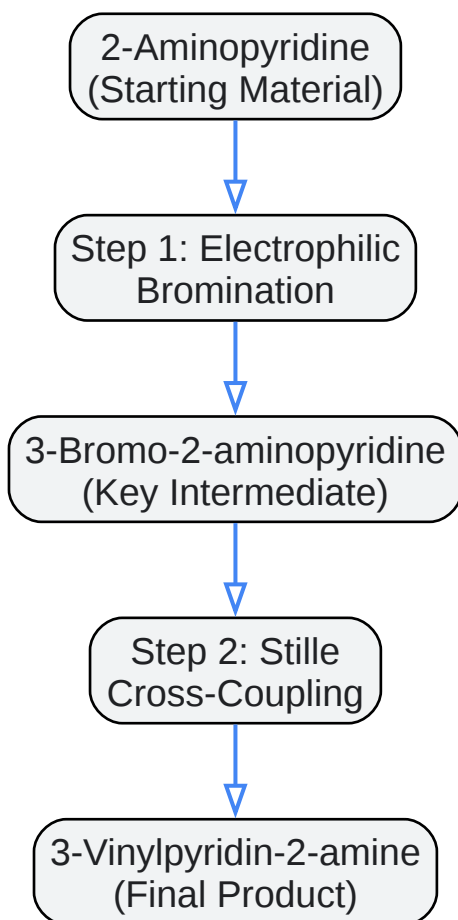
Strategic Overview: A Two-Step Approach

Direct functionalization of the C-3 position of 2-aminopyridine is complicated by the directing effects of the amino group and the ring nitrogen. Therefore, a more controlled and higher-

yielding strategy involves an initial halogenation to install a versatile handle for subsequent cross-coupling.

The chosen synthetic pathway is as follows:

- Step 1: Electrophilic Bromination. Introduction of a bromine atom at the C-3 position of 2-aminopyridine. This provides the necessary electrophilic partner, 3-bromo-2-aminopyridine, for the subsequent C-C bond formation.
- Step 2: Stille Cross-Coupling. A palladium-catalyzed reaction between 3-bromo-2-aminopyridine and an organotin reagent (vinyltributyltin) to form the target compound, **3-Vinylpyridin-2-amine**.



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Caption: Overall synthetic workflow.

Part I: Synthesis of 3-Bromo-2-aminopyridine

Intermediate

Principle and Rationale

The amino group at the C-2 position is a strong activating group that directs electrophilic substitution to the C-3 and C-5 positions. Direct bromination of 2-aminopyridine can lead to over-bromination and a mixture of products. The protocol described herein utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent in a suitable solvent to favor the formation of the desired 3-bromo isomer. Acetonitrile is often chosen as the solvent as it provides good solubility for the starting material and reagent while facilitating a controlled reaction.

Detailed Experimental Protocol: Bromination

Safety Precaution: 2-Aminopyridine is toxic if swallowed or in contact with skin and causes skin and eye irritation.^{[1][2][3]} N-Bromosuccinimide is a corrosive irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and perform the reaction in a well-ventilated fume hood.

Materials and Reagents:

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Stoichiometric Ratio
2-Aminopyridine	94.11	5.00 g	53.1	1.0
N-Bromosuccinimide (NBS)	177.98	9.45 g	53.1	1.0
Acetonitrile (CH ₃ CN)	41.05	100 mL	-	-
Saturated NaHCO ₃ solution	-	~100 mL	-	-
Saturated NaCl solution	-	~50 mL	-	-
Ethyl Acetate (EtOAc)	88.11	~300 mL for extraction	-	-
Anhydrous MgSO ₄ or Na ₂ SO ₄	-	~10 g	-	-

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (5.00 g, 53.1 mmol).
- Add acetonitrile (100 mL) and stir at room temperature until the solid is completely dissolved.
- Cool the solution to 0 °C using an ice-water bath.
- In one portion, add N-bromosuccinimide (9.45 g, 53.1 mmol) to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexane).

- Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
- Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and saturated brine solution (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford 3-bromo-2-aminopyridine as a white to pale yellow solid.

Characterization of 3-Bromo-2-aminopyridine

- Expected Yield: 70-85%
- Appearance: White to pale yellow crystalline solid.
- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (dd, J = 4.5, 1.5 Hz, 1H), 7.85 (dd, J = 7.5, 1.5 Hz, 1H), 6.70 (dd, J = 7.5, 4.5 Hz, 1H), 4.90 (s, 2H, -NH₂).
- ¹³C NMR (101 MHz, CDCl₃): δ 155.0, 148.5, 141.0, 115.5, 108.0.

Part II: Synthesis of 3-Vinylpyridin-2-amine

Method Selection and Mechanistic Rationale

Palladium-catalyzed cross-coupling reactions are indispensable for forming C(sp²)-C(sp²) bonds.^[4] For the vinylation of 3-bromo-2-aminopyridine, several methods are viable:

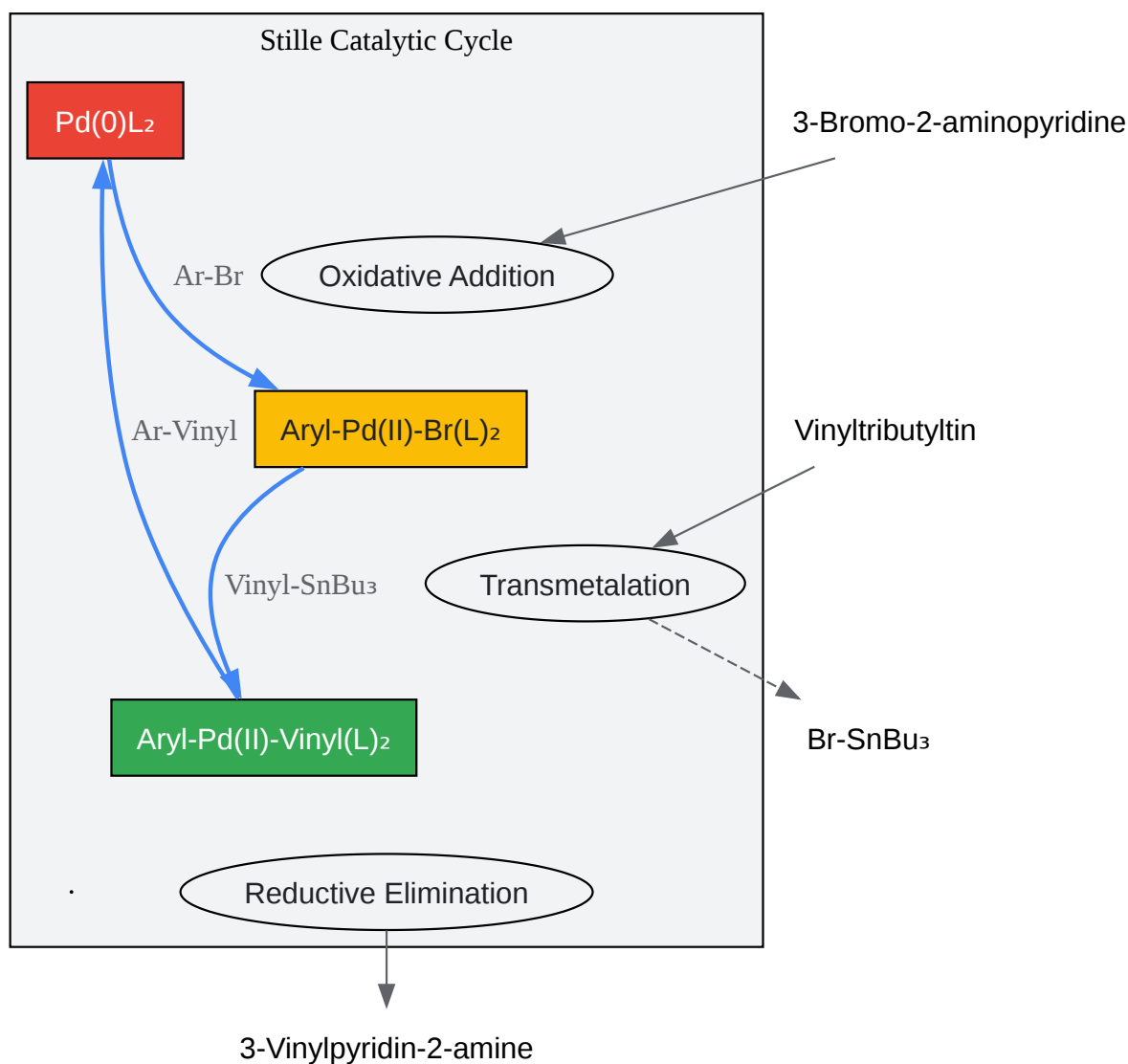
- Suzuki-Miyaura Coupling: Utilizes vinylboronic acids or their esters. It is a popular choice due to the low toxicity and stability of boron reagents.^{[5][6]}
- Heck Reaction: Employs ethylene gas as the vinyl source. While atom-economical, it requires handling a flammable gas under pressure, which can be challenging on a lab scale.^{[7][8][9]}

- Stille Coupling: Involves the use of organostannane reagents, such as vinyltributyltin.^{[10][11]}^[12] This method is exceptionally reliable, tolerant of a wide range of functional groups, and often proceeds under mild conditions with high yields. The primary drawback is the toxicity of organotin compounds and byproducts, which necessitates careful handling and purification.^[10]

We have selected the Stille coupling for this primary protocol due to its proven reliability and high efficiency for this class of transformation.

The catalytic cycle of the Stille reaction involves three key steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-aminopyridine to form a Pd(II) complex.
- Transmetalation: The vinyl group is transferred from the tributyltin moiety to the palladium center, displacing the bromide.
- Reductive Elimination: The desired product, **3-Vinylpyridin-2-amine**, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.



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Caption: The catalytic cycle for the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling

Safety Precaution: Organotin compounds are highly toxic. They can be absorbed through the skin and are harmful if inhaled or swallowed. All manipulations involving vinyltributyltin and

resulting tin byproducts must be performed in a certified fume hood with appropriate PPE. All tin-contaminated waste must be quenched and disposed of according to institutional guidelines. Palladium catalysts can be flammable and are toxic.

Materials and Reagents:

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Stoichiometric Ratio
3-Bromo-2-aminopyridine	173.01	1.00 g	5.78	1.0
Vinyltributyltin	317.09	2.01 g (1.84 mL)	6.36	1.1
Pd(PPh ₃) ₄	1155.56	334 mg	0.29	0.05 (5 mol%)
Anhydrous Toluene or Dioxane	-	25 mL	-	-
Saturated aqueous KF solution	-	~50 mL for quenching	-	-
Diethyl Ether or EtOAc	-	~200 mL for extraction	-	-
Anhydrous MgSO ₄ or Na ₂ SO ₄	-	~10 g	-	-

Procedure:

- To an oven-dried 100 mL Schlenk flask, add 3-bromo-2-aminopyridine (1.00 g, 5.78 mmol) and tetrakis(triphenylphosphine)palladium(0) (334 mg, 0.29 mmol).
- Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- Add anhydrous, degassed toluene (25 mL) via syringe.

- Add vinyltributyltin (1.84 mL, 6.36 mmol) via syringe to the stirred mixture.
- Heat the reaction mixture to 100 °C in an oil bath and maintain for 6-12 hours. Monitor the reaction by TLC (Eluent: 40% EtOAc in Hexane) until the starting bromide is consumed.
- Cool the reaction to room temperature.
- Workup and Tin Removal: Dilute the dark mixture with diethyl ether (50 mL). Add a saturated aqueous solution of potassium fluoride (KF) (50 mL) and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.
- Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with diethyl ether or ethyl acetate (3 x 50 mL).
- Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with the same organic solvent (2 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel (Eluent: 20% to 50% gradient of EtOAc in hexanes) to yield **3-Vinylpyridin-2-amine** as a pale yellow oil or low-melting solid.

Characterization of 3-Vinylpyridin-2-amine

- Expected Yield: 75-90%
- Appearance: Pale yellow oil or low-melting solid.
- ¹H NMR (400 MHz, CDCl₃): δ 7.95 (dd, J = 4.8, 1.8 Hz, 1H), 7.45 (dd, J = 7.2, 1.8 Hz, 1H), 6.90 (dd, J = 17.6, 11.2 Hz, 1H), 6.65 (dd, J = 7.2, 4.8 Hz, 1H), 5.60 (d, J = 17.6 Hz, 1H), 5.30 (d, J = 11.2 Hz, 1H), 4.70 (s, 2H, -NH₂).[\[13\]](#)
- ¹³C NMR (101 MHz, CDCl₃): δ 156.5, 145.0, 138.0, 134.0, 125.0, 115.0, 113.5.
- Mass Spectrometry (ESI+): m/z calculated for C₇H₈N₂ [M+H]⁺: 121.0766; found: 121.0765.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low or No Conversion	Inactive catalyst; Insufficiently degassed solvent.	Use fresh Pd(PPh ₃) ₄ or a different Pd source/ligand combination. Ensure solvent is thoroughly degassed by sparging with inert gas or freeze-pump-thaw cycles.
Formation of Homocoupled Byproduct	Presence of oxygen; Inefficient transmetalation.	Ensure the reaction is run under strictly anaerobic conditions. A small amount of a copper(I) co-catalyst can sometimes accelerate the desired reaction.
Difficult Purification (Tin Residues)	Incomplete precipitation of tin fluoride.	Increase the stirring time with KF solution. A second KF wash may be necessary. Alternatively, wash the organic layer with 1M HCl to protonate the amine, extract tin into the organic layer, then basify the aqueous layer and re-extract the product.

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